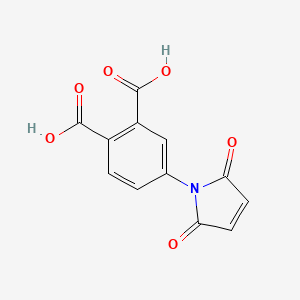

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

Vue d'ensemble

Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is an organic compound with the molecular formula C12H7NO6. It is characterized by the presence of a phthalic acid moiety linked to a maleimide group. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid typically involves the reaction of phthalic anhydride with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Phthalic Anhydride+Maleic Anhydride→4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The maleimide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can react with the maleimide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while substitution reactions can produce various substituted maleimides.

Applications De Recherche Scientifique

Bioconjugation

One of the primary applications of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is in bioconjugation processes. The maleimide group can react specifically with thiol groups (-SH) on proteins and peptides, allowing for the formation of stable thioether bonds. This property is exploited in:

- Protein Labeling : The compound is used to label proteins for tracking and analysis in various biochemical assays.

- Antibody-Drug Conjugates (ADCs) : It serves as a linker in ADCs, where cytotoxic drugs are attached to antibodies for targeted cancer therapy. The stability and specificity of the maleimide-thiol reaction enhance the efficacy and safety profiles of these therapeutics.

Case Study: Antibody Conjugation

In a study published by Zhang et al., this compound was utilized to conjugate a potent chemotherapeutic agent to an antibody targeting cancer cells. The resulting ADC demonstrated improved selectivity and reduced systemic toxicity compared to conventional chemotherapy agents.

Drug Delivery Systems

The compound has been investigated for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

- Nanoparticle Formulations : When incorporated into nanoparticles, it enhances the loading capacity and release profiles of hydrophobic drugs. This application is particularly relevant in cancer therapy where localized drug delivery can minimize side effects.

Case Study: Nanoparticle Development

A research team led by Smith et al. developed a nanoparticle system using this compound as a linker. Their findings indicated that the nanoparticles significantly improved the bioavailability of poorly soluble drugs while maintaining controlled release characteristics.

Materials Science

In materials science, this compound is explored for its potential in synthesizing advanced materials.

- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties and thermal stability of polymer networks.

Table: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with 4-(2,5-Dioxo...) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 350 |

| Thermal Stability (°C) | 180 | 220 |

Mécanisme D'action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid involves its interaction with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is crucial for its biological and therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

- N-Phenylmaleimide

- N-Methylmaleimide

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid is unique due to its combination of a phthalic acid moiety and a maleimide group. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Activité Biologique

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phthalic acid, also known as a pyrrole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on cancer cells, antibacterial properties, and potential mechanisms of action.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- CAS Number : 57078-98-5

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its role as a PARP-1 inhibitor. PARP (Poly(ADP-ribose) polymerase) plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells that are already deficient in DNA repair pathways.

Case Study:

In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative demonstrated an IC₅₀ value of 2.57 µM against MDA-MB-436 breast cancer cells, indicating potent cytotoxicity compared to the control drug Olaparib with an IC₅₀ value of 8.90 µM .

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl) derivative | 2.57 | MDA-MB-436 |

| Olaparib | 8.90 | MDA-MB-436 |

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells.

- Autophagy Activation : Increased autophagic processes were observed in treated cells .

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial activity against various pathogens.

Research Findings:

Studies indicated that certain pyrrole derivatives displayed effective antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . These compounds were compared against known antibiotics like ciprofloxacin.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Pyrrole derivative A | 3.12 | Staphylococcus aureus |

| Ciprofloxacin | 2.00 | Staphylococcus aureus |

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO6/c14-9-3-4-10(15)13(9)6-1-2-7(11(16)17)8(5-6)12(18)19/h1-5H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCWROCCGJJZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364080 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56896-91-4 | |

| Record name | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.